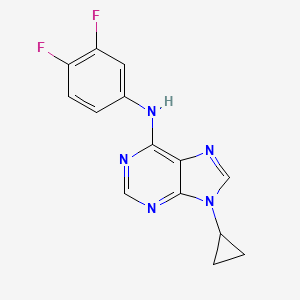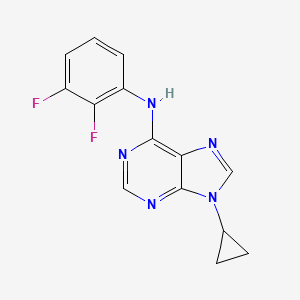
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine, also known as 2,3-difluoro-9-cyclopropylpurin-6-amine, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has been shown to have promising results in the areas of synthetic chemistry, drug design, and biochemistry.
Applications De Recherche Scientifique
9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine has been studied for its potential applications in synthetic chemistry, drug design, and biochemistry. In synthetic chemistry, it has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds and purine derivatives. In drug design, it has been used to develop inhibitors of cell-signaling pathways, such as the MAPK/ERK pathway. In biochemistry, it has been used to study the structure and function of enzymes, such as kinases and phosphatases.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed to act as an inhibitor of the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. It is thought to bind to the active site of the enzymes involved in this pathway, thereby blocking their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the MAPK/ERK pathway, which may lead to the inhibition of cell proliferation and differentiation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine in laboratory experiments include its ease of synthesis, its low cost, and its potential to be used as a building block for the synthesis of other compounds. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
For research on 9-cyclopropyl-N-(9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine could include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further studies on the synthesis of this compound and its potential to be used as a building block for the synthesis of other compounds could be conducted. Finally, further studies on its potential to be used as an anti-inflammatory and anti-cancer agent could be explored.
Méthodes De Synthèse
The synthesis of 9-cyclopropyl-N-(9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminephenyl)-9H-purin-6-amine is achieved through the condensation of 9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-aminebenzaldehyde and cyclopropylacetamide. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an anhydrous solvent, such as dichloromethane. The resulting product is a white solid that is purified by recrystallization from a suitable solvent, such as ethanol.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(2,3-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-9-2-1-3-10(11(9)16)20-13-12-14(18-6-17-13)21(7-19-12)8-4-5-8/h1-3,6-8H,4-5H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRLTRJMHRTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,3-difluorophenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
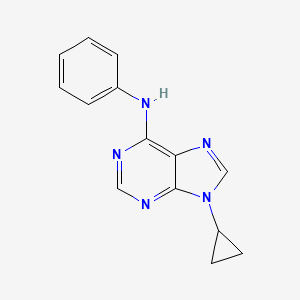
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
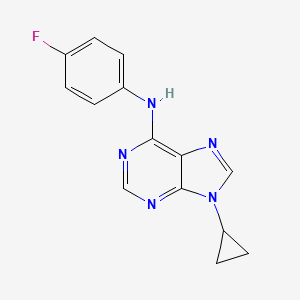
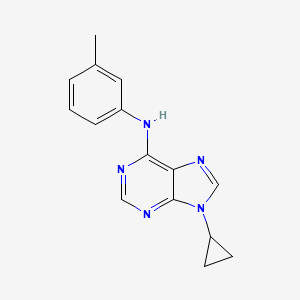
![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)
